Topological Polar Surface Area: 44–78% Lower TPSA than Comparable TZD Analogs
3-(4-Aminobenzyl)-thiazolidine exhibits a TPSA of 54.6 Ų [1], which is 44% lower than the 97.5 Ų of 5-(4-aminobenzyl)thiazolidine-2,4-dione (CID 2768377) [2] and 38% lower than the 88.7 Ų of 3-(4-aminobenzyl)thiazolidine-2,4-dione (CID 12052430) [3]. This reduction is mechanistically attributable to the absence of the two carbonyl oxygen atoms present on the TZD ring, each contributing approximately 17–20 Ų to the polar surface. The lower TPSA predicts superior passive membrane permeability, as TPSA values below 60 Ų are associated with favorable blood-brain barrier penetration, whereas values exceeding 90 Ų typically restrict compounds to peripheral targets [4].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 54.6 Ų |
| Comparator Or Baseline | 5-(4-Aminobenzyl)thiazolidine-2,4-dione: 97.5 Ų; 3-(4-Aminobenzyl)thiazolidine-2,4-dione: 88.7 Ų; Thiazolidine (parent): 37.3 Ų |
| Quantified Difference | 44% reduction vs. 5-TZD analog (-42.9 Ų); 38% reduction vs. 3-TZD analog (-34.1 Ų); 46% increase vs. unsubstituted thiazolidine (+17.3 Ų) |
| Conditions | Computed by Cactvs 3.4.8.18 / PubChem 2025 release; topological method accounting for N, S, and O contributions |
Why This Matters
A TPSA of 54.6 Ų places 3-(4-aminobenzyl)-thiazolidine within the optimal range for blood-brain barrier penetration (typically <60–70 Ų), whereas both TZD analogs exceed this threshold, making the target compound the preferred choice for CNS-targeted library design or probe development.
- [1] PubChem CID 15410527: 3-(4-Aminobenzyl)-thiazolidine, Computed Properties, TPSA = 54.6 Ų. View Source
- [2] PubChem CID 2768377: 5-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, Computed Properties, TPSA = 97.5 Ų. View Source
- [3] PubChem CID 12052430: 3-[(4-Aminophenyl)methyl]-1,3-thiazolidine-2,4-dione, Computed Properties, TPSA = 88.7 Ų. View Source
- [4] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2, 541–553 (2005). View Source
